Tert-butyl 4-amino-2-hydroxybenzoate
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Overview
Description
Tert-butyl 4-amino-2-hydroxybenzoate is an organic compound with the molecular formula C11H15NO3 . It has a molecular weight of 209.24 .
Synthesis Analysis
The synthesis of Tert-butyl 4-amino-2-hydroxybenzoate and its derivatives can be achieved through palladium-catalyzed reactions . The process involves the amination of tert-butyl 4-bromobenzoate using PdCl2 and P(o-tolyl)3 as the catalyst system .Molecular Structure Analysis
The molecular structure of Tert-butyl 4-amino-2-hydroxybenzoate consists of a benzene ring substituted with a tert-butyl ester group, an amino group, and a hydroxy group .Physical And Chemical Properties Analysis
Tert-butyl 4-amino-2-hydroxybenzoate has a molecular weight of 209.24 . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
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Synthesis of Heterocyclic Compounds
- Summary : Tert-butyl groups have been introduced into [1,2,4]triazino[5,6-b]indole and indolo[2,3-b]quinoxaline systems, leading to a series of structurally novel compounds .
- Method : This was achieved by condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide .
- Results : The introduction of a tert-butyl group into these systems resulted in compounds with enhanced biological activity .
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- Summary : Tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs) have been used as starting materials in dipeptide synthesis .
- Method : The Boc-AAILs were prepared from commercially available tert-butyloxycarbonyl-protected amino acids .
- Results : The use of a distinctive coupling reagent resulted in the formation of dipeptides in satisfactory yields in 15 minutes .
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Biosynthesis of Value-Added Bioproducts
- Summary : 4-Hydroxybenzoic acid (4-HBA), which is structurally similar to Tert-butyl 4-amino-2-hydroxybenzoate, has emerged as a promising intermediate for several value-added bioproducts with potential biotechnological applications in food, cosmetics, pharmacy, fungicides, etc .
- Method : Synthetic biology and metabolic engineering approaches have enabled the biosynthesis of 4-HBA to address the increasing demand for high-value bioproducts .
- Results : A variety of industrially pertinent compounds such as resveratrol, muconic acid, gastrodin, xiamenmycin, and vanillyl alcohol have been synthesized using 4-HBA as the starting feedstock .
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Synthesis of N-Substituted Derivatives
- Summary : N-substituted derivatives of tert-butyl 4-aminobenzoate have been synthesized via a palladium-catalyzed reaction .
- Method : The reaction involved amination of tert-butyl 4-bromobenzoate using PdCl2 and P(o-tolyl)3 .
- Results : This method provided a convenient route to N-substituted derivatives of tert-butyl 4-aminobenzoate, which could be useful intermediates for the synthesis of chemotherapeutic agents .
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- Summary : Tert-butylamine, which is structurally similar to Tert-butyl 4-amino-2-hydroxybenzoate, is used as an intermediate in the preparation of sulfenamides such as N-tert-butyl-2-benzothiazylsulfenamide and N-tert-butyl-2-benzothiazylsulfenimide .
- Method : These compounds are prepared from tert-butylamine and are used as rubber accelerators .
- Results : These compounds modify the rate of vulcanization of rubber .
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Asymmetric Synthesis of Amines
- Summary : The tert-butanesulfinyl group, which is structurally similar to Tert-butyl 4-amino-2-hydroxybenzoate, activates imines for the addition of many different classes of nucleophiles .
- Method : This group serves as a powerful chiral directing group, and after nucleophilic addition is readily cleaved by treatment with acid .
- Results : This method provides a convenient route to a variety of chiral amines .
properties
IUPAC Name |
tert-butyl 4-amino-2-hydroxybenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-11(2,3)15-10(14)8-5-4-7(12)6-9(8)13/h4-6,13H,12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHTXKCAAVOPISU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=C(C=C1)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50700583 |
Source
|
Record name | tert-Butyl 4-amino-2-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50700583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-amino-2-hydroxybenzoate | |
CAS RN |
889858-34-8 |
Source
|
Record name | tert-Butyl 4-amino-2-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50700583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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